BenchChemオンラインストアへようこそ!

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone

Antifungal CYP51 Structure-Activity Relationship

This compound combines a rigid azetidine spacer with a 3,4-difluorobenzoyl group, offering a geometry distinct from clinical azole antifungals. It is specifically designed for probing CYP51 binding-pocket mutations, exploring 1,2,4-triazole regiochemistry effects on MMP-2 inhibition, and introducing a constrained azetidine-triazole motif for pharmacokinetic optimization. Procure for high-value SAR studies and building-block diversification.

Molecular Formula C13H12F2N4O
Molecular Weight 278.263
CAS No. 2309775-76-4
Cat. No. B2549703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone
CAS2309775-76-4
Molecular FormulaC13H12F2N4O
Molecular Weight278.263
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=C(C=C2)F)F)CN3C=NC=N3
InChIInChI=1S/C13H12F2N4O/c14-11-2-1-10(3-12(11)15)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2
InChIKeyABICUGCLLKIFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone (CAS 2309775-76-4) as a Specialized Heterocyclic Scaffold


(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, also known as 1-{1-(3,4-difluorobenzoyl)azetidin-3-ylmethyl}-1H-1,2,4-triazole, is a synthetic heterocyclic compound (C13H12F2N4O, MW 278.263) [1]. It features a 1,2,4-triazole moiety linked via a methylene bridge to an azetidine ring, which is further functionalized with a 3,4-difluorobenzoyl group. This specific combination of pharmacophores suggests its potential role as a building block or a candidate for biological activity, particularly within azole-class antifungal or enzyme inhibition research, but definitive, public-domain biological data for this exact compound is currently absent.

Why a Generic 1,2,4-Triazole Antifungal Cannot Substitute for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone


Indiscriminate substitution with a standard triazole antifungal (e.g., fluconazole, isavuconazole) is unsound because the target compound incorporates a uniquely positioned azetidine ring as a spacer between the triazole and the difluorophenyl moiety [1]. In known therapeutic azoles, the nature of the linker and substituents profoundly impacts target binding, pharmacokinetics, and resistance profiles [2]. The constrained azetidine geometry can alter the dihedral angle and orientation of the triazole ring within the binding pocket of a target enzyme like CYP51, potentially leading to differential interactions with mutant isoforms. Furthermore, the specific 3,4-difluoro substitution pattern on the benzoyl group differs from the 2,4-difluoro or 2,5-difluoro patterns common in many triazole drugs, which could modulate metabolic stability and off-target effects. Therefore, its procurement value lies in its potential as a structurally distinct probe, not as an interchangeable alternative to established agents.

Quantitative Differential Evidence for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone


Structural Differentiation: Azetidine Spacer vs. Aliphatic Chain in Azole Antifungals

The target compound's key structural differentiator is the azetidine ring connecting the 1,2,4-triazole to the 3,4-difluorophenylmethanone [1]. This contrasts sharply with the flexible alkyl chains or secondary alcohol linkers found in approved triazole drugs like fluconazole or isavuconazole's core [2]. While no direct biological comparison is published, structural analysis confirms that the azetidine ring imposes a rigid, geometrically constrained orientation between the two critical pharmacophores. This spatial restriction is a recognized strategy for enhancing target selectivity and modulating physicochemical properties in drug design, making this scaffold a unique tool for probing steric effects within the CYP51 active site.

Antifungal CYP51 Structure-Activity Relationship

Fluorination Pattern Differentiation: 3,4-Difluoro vs. 2,4-Difluoro Phenolic Substituents

The target compound possesses a 3,4-difluorophenyl moiety [1]. This differs from the 2,4-difluorophenyl group found in the core of many triazole antifungals, such as voriconazole and several isavuconazole intermediates . The change in fluorine position alters the molecule's electron distribution and can significantly impact metabolic lability and target binding. For instance, the 3,4-difluoro substitution may reduce susceptibility to certain cytochrome P450-mediated oxidations compared to the 2,4-difluoro pattern, as the position para to the methylene linker is blocked. This structural nuance is critical for researchers studying metabolism-related toxicity or seeking to improve pharmacokinetic profiles within the azole class.

Antifungal CYP51 Metabolism

Potential for MMP-2 Inhibition as an Azetidine-Triazole Conjugate

A research group has investigated azetidine derivatives containing 1,2,3-triazoles as inhibitors of Matrix Metalloproteinase-2 (MMP-2), a target in cancer metastasis [REFS-1, REFS-2]. Although the target compound contains a 1,2,4-triazole, its structural homology as an azetidine-triazole conjugate suggests a potential for similar biological activity. The referenced studies on related compounds provide a class-level rationale for exploring this specific molecule's MMP-2 inhibitory activity. Given that the alternative 1,2,3-triazole series showed promising or, in some cases, no inhibition [2], the 1,2,4-triazole variant represented by the target compound is a scientifically warranted comparator to elucidate the regioisomeric preference of the target enzyme.

Cancer MMP-2 Inhibitor Azetidine

Strategic Research Applications for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone


Chemical Probe for Sterol 14α-Demethylase (CYP51) Isoform Selectivity

The compound's rigid azetidine spacer and specific 3,4-difluoro substitution pattern, distinct from clinically used azoles [1], make it an ideal candidate for probing binding pocket geometries of wild-type and mutant CYP51 isoforms. A research group could procure this molecule to evaluate its differential inhibitory potency against azole-resistant fungal strains compared to fluconazole or isavuconazole, generating high-value SAR data to guide next-generation antifungal design.

Regioisomeric Probe in MMP-2 Inhibitor Development

Based on published class-level evidence that azetidine-triazole conjugates can inhibit MMP-2 [2], this compound serves as a strategic procurement to explore the impact of 1,2,4-triazole versus 1,2,3-triazole regiochemistry on enzyme inhibition. Contrasting its activity profile with published data on related scaffolds would directly address a key gap in the structure-activity relationship for this target.

Synthetic Intermediate for 3,4-Difluorophenyl Pharmacophore Installation

Due to the prevalence of the 3,4-difluorophenyl group in bioactive molecules, this compound can be utilized as a synthetic building block [1] to introduce a pre-constructed azetidine-triazole motif into more complex scaffolds. This is particularly relevant for medicinal chemistry programs aiming to diversify a lead series with a constrained, heterocyclic spacer known to improve pharmacokinetic properties.

Physicochemical Probe: Impact of Rigid Linkers on Solubility and Permeability

The azetidine ring confers a defined, rigid geometry. A formulation or drug discovery group could procure this compound to measure and model the effect of this constraint on key parameters like aqueous solubility, lipophilicity (LogD), and parallel artificial membrane permeability (PAMPA) relative to analogs with flexible linkers. Such data is foundational for building predictive models for CNS drug design or improving oral bioavailability.

Quote Request

Request a Quote for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.